molecular formula C12H12N4O3 B2694167 N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide CAS No. 499769-98-1

N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Cat. No.: B2694167
CAS No.: 499769-98-1
M. Wt: 260.253
InChI Key: XCIUMEGGMGUOBC-UHFFFAOYSA-N
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Description

“N’-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide” is a compound with a complex structure . It belongs to the class of organic compounds known as pyrrolocarbazoles . These are compounds containing a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole .


Synthesis Analysis

The synthesis of such compounds is a complex process and involves various steps . Imidazole, a five-membered heterocyclic moiety, is often used in the development of new drugs . It is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of “N’-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide” is complex. It is crystallized in the monoclinic space group P 2 1 / c with cell parameters a = 7.499, b = 13.336, c = 19.390 Å, β = 99.716°, V = 1911.4 Å 3, Z = 4, D cal = 1.273 Mg/m 3 at T = 120 K .


Chemical Reactions Analysis

The chemical reactions involving “N’-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide” are complex and involve various steps . The compound shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids displayed significant antibacterial and promising antifungal activities (Shastri & Post, 2019). These findings highlight the potential of pyrimidine derivatives as candidates for developing new antimicrobial agents.

Role in Biological Systems

Pyrimidine derivatives are involved in various biological processes and can be found in living organisms. For instance, methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products with pyrimidine derivatives in biological systems, which are associated with complications of diabetes and some neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006). Understanding these interactions is crucial for studying the pathological mechanisms of these diseases.

Synthetic Chemical Reactions

Pyrimidine derivatives are also significant in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. The synthesis and formation of new vic-dioxime complexes from pyrimidine derivatives, for example, demonstrate the versatility of these compounds in coordination chemistry and potential applications in catalysis and material science (Canpolat & Kaya, 2005).

Properties

IUPAC Name

N'-hydroxy-3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-15-11(17)9(10(13)14-19)7-16(12(15)18)8-5-3-2-4-6-8/h2-7,19H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIUMEGGMGUOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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